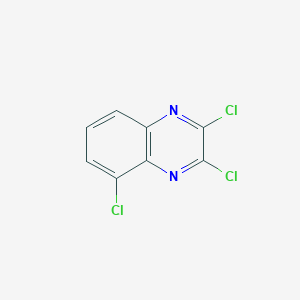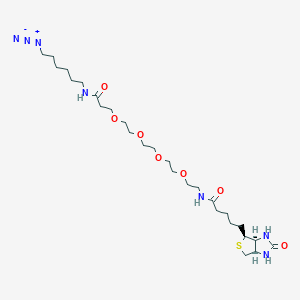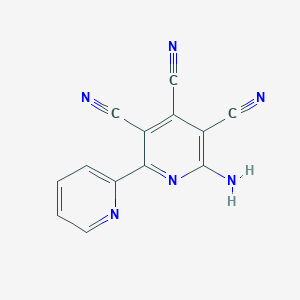![molecular formula C22H27FN2O5S2 B2396322 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-01-5](/img/structure/B2396322.png)
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane typically involves multiple steps, starting with the preparation of the core spiro structure This can be achieved through a series of cyclization reactions, often involving the use of strong bases and specific catalysts to facilitate the formation of the spiro ring system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
8-((4-Fluorophenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be
Propiedades
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O5S2/c1-16-14-17(2)21(18(3)15-16)32(28,29)25-12-13-30-22(25)8-10-24(11-9-22)31(26,27)20-6-4-19(23)5-7-20/h4-7,14-15H,8-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKHKRLAJVIAQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
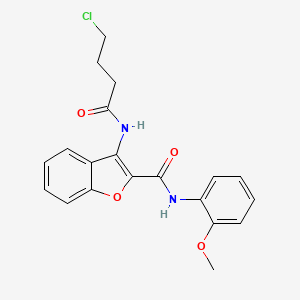
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)

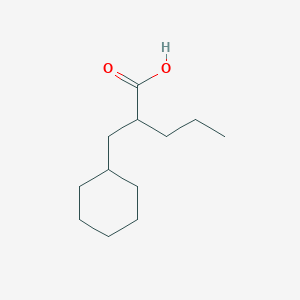
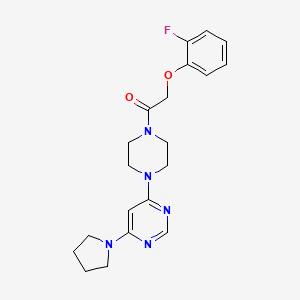
![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
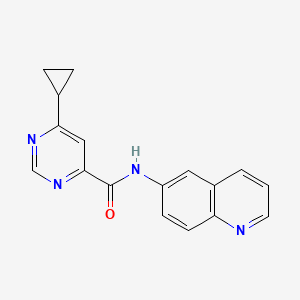
![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2396253.png)

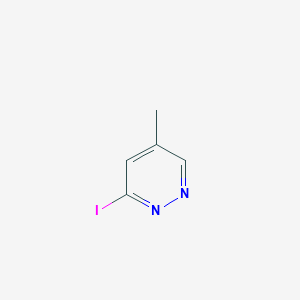
![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)
